An In-depth Technical Guide to 2-Isocyanatoethyl Methacrylate: Core Properties and Applications
An In-depth Technical Guide to 2-Isocyanatoethyl Methacrylate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isocyanatoethyl methacrylate (B99206) (IEM) is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development. Its unique molecular structure, featuring both a reactive isocyanate group (-NCO) and a polymerizable methacrylate group, allows for a versatile range of chemical modifications and polymer syntheses. This technical guide provides a comprehensive overview of the fundamental properties of IEM, detailed experimental protocols for its use, and its applications, particularly in the realm of biomedical research and drug delivery.
Core Properties of 2-Isocyanatoethyl Methacrylate
The utility of IEM is rooted in its distinct chemical and physical properties, which are summarized in the tables below.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 30674-80-7 | [1] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [1][2] |
| IUPAC Name | 2-isocyanatoethyl 2-methylprop-2-enoate | [2] |
| Synonyms | IEM, 2-(Methacryloyloxy)ethyl isocyanate | [2][3] |
| InChI Key | RBQRWNWVPQDTJJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(=C)C(=O)OCCN=C=O | [1] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [2][4] |
| Odor | Peppery, pungent | [2] |
| Density | 1.098 g/mL at 25 °C | [4][5] |
| Melting Point | -45 °C | [4] |
| Boiling Point | 211 °C | [4][5] |
| Refractive Index (n20/D) | 1.45 | [1][4] |
| Flash Point | 99 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [4][6] |
| Stability | Stable in moist air for up to 5.2 hours at 5% RH and 2.6 hours at 50% RH. | [2][7] |
Toxicological Data
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H317 | May cause an allergic skin reaction | [2] |
| H318 | Causes serious eye damage | [2] |
| H330 | Fatal if inhaled | [2] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |
| Oral LD50 (rat) | 670 mg/kg | [8] |
| Inhalation LC50 (rat) | 4 ppm/6 h | [8] |
Synthesis of 2-Isocyanatoethyl Methacrylate
A common method for the synthesis of IEM involves the reaction of 2-hydroxyethyl methacrylate with a phosgene (B1210022) equivalent.[5] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of IEM
Materials:
-
Phosgene
-
Methylene (B1212753) chloride
-
Sodium hydroxide (B78521) (35% solution)
-
Water
-
3 Å molecular sieves
-
Phenothiazine (B1677639) (inhibitor)
Equipment:
-
20-gallon glass-lined jacketed reactor with a recycle line and heat exchanger
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with 9,979 g of methylene chloride and 11,340 g of water.[9]
-
Cool the reactor to approximately 0°C.[9]
-
Simultaneously add a solution of 2,268 g of 2-isopropenyl-2-oxazoline in 7,598 g of water, a solution of 2,977 g of phosgene in 11,340 g of methylene chloride, and approximately 9,525 g of 35% sodium hydroxide solution to the reactor over a period of about 65 minutes with continuous stirring and cooling.[9]
-
Allow the reaction temperature to rise to approximately 16°C during the addition.[9]
-
Continue stirring for an additional 3 minutes after the addition is complete.[9]
-
Allow the aqueous and organic layers to separate, then recover the organic layer.[9]
-
Dry the organic layer by passing it through 3 Å molecular sieves.[9]
-
Inhibit the dried solution with 25 g of phenothiazine and concentrate it under reduced pressure.[9]
-
Perform a final vacuum distillation at 46°-47° C and 0.4 mm Hg to obtain pure 2-isocyanatoethyl methacrylate. This process typically yields around 80% of the theoretical maximum.[9]
Polymerization of 2-Isocyanatoethyl Methacrylate
The methacrylate group of IEM allows for its polymerization, often through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymers.[10]
Experimental Protocol: RAFT Polymerization of IEM
Materials:
-
2-Isocyanatoethyl methacrylate (IEM), freshly distilled
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, deoxygenated solvent (e.g., dioxane, DMF)
-
Nitrogen gas
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature control
-
Vacuum line and nitrogen inlet
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of IEM, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics.
-
Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles under vacuum.
-
Backfill the flask with nitrogen gas.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time, with continuous stirring.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purify the resulting polymer by precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether), followed by filtration and drying under vacuum.
Conjugation of IEM to Peptides
The isocyanate group of IEM readily reacts with primary amines, such as the N-terminus of peptides, to form stable urea (B33335) linkages. This reaction is a powerful tool for functionalizing peptides with a polymerizable methacrylate group.
Experimental Protocol: Solid-Phase Peptide Conjugation with IEM
Materials:
-
Peptide synthesized on a solid-phase support (e.g., Rink amide resin) with a free N-terminal amine.
-
2-Isocyanatoethyl methacrylate (IEM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water)
-
Diethyl ether (cold)
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
HPLC for purification
-
Lyophilizer
Procedure:
-
Following the final deprotection of the N-terminal Fmoc group during solid-phase peptide synthesis, wash the resin-bound peptide thoroughly with DMF.
-
Prepare a solution of IEM in anhydrous DMF. A molar excess of IEM relative to the peptide is typically used.
-
Add the IEM solution to the resin and shake the mixture at room temperature for a specified time (e.g., 2-4 hours).
-
Wash the resin extensively with DMF and DCM to remove unreacted IEM.
-
Dry the resin under vacuum.
-
Cleave the methacrylated peptide from the resin using a standard cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether.
-
Purify the crude methacrylated peptide using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Applications in Drug Development
The unique bifunctional nature of IEM makes it a valuable building block for the creation of advanced materials for drug delivery and biomedical applications.
-
Drug-Polymer Conjugates: IEM can be used to introduce a polymerizable group onto a therapeutic peptide or small molecule. Subsequent polymerization can lead to the formation of drug-loaded nanoparticles or hydrogels for controlled release.
-
Functional Biomaterials: Polymers and copolymers of IEM can be designed to have specific properties for biomedical applications. For instance, they can be used to create biocompatible coatings for medical devices, adhesives for tissue engineering, and responsive hydrogels for drug delivery.[11]
-
Surface Modification: The isocyanate group of IEM can be used to graft polymers onto surfaces containing hydroxyl or amine groups, such as cellulose (B213188) nanocrystals or other biomaterials, to impart new functionalities.
Visualizations
Caption: Synthesis of 2-Isocyanatoethyl Methacrylate.
Caption: Polymerization of 2-Isocyanatoethyl Methacrylate.
Caption: Conjugation of IEM to a Peptide.
Caption: Workflow for Drug Delivery System Development using IEM.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAFT Polymerization Procedures [sigmaaldrich.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation [udspace.udel.edu]
- 8. boronmolecular.com [boronmolecular.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
